3-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonicacid
Overview
Description
3-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonicacid is a chemical compound that belongs to the class of sulfonic acids and triazines. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a benzenesulfonic acid group and a dichlorotriazine moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]- typically involves the nucleophilic substitution reaction of cyanuric chloride with an appropriate amine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms. For instance, the reaction of cyanuric chloride with 4-aminobenzenesulfonic acid in the presence of a base such as sodium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, employing advanced techniques such as microwave irradiation to reduce reaction time and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonicacid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium carbonate, nucleophiles such as amines, and solvents like dioxane and water. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of benzenesulfonic acid, 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]- depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with different amines can yield various substituted triazine derivatives .
Scientific Research Applications
3-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonicacid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 2-(4-(4-Chloro-6-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylamino)-1,3,5-triazin-2-ylamino)phenylsulfonyl)ethyl hydrogen sulfate
Uniqueness
3-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonicacid is unique due to its combination of a benzenesulfonic acid group and a dichlorotriazine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O3S/c10-7-13-8(11)15-9(14-7)12-5-2-1-3-6(4-5)19(16,17)18/h1-4H,(H,16,17,18)(H,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTJUQRNFXITDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367838 | |
Record name | Benzenesulfonic acid, 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14121-39-2 | |
Record name | 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14121-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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